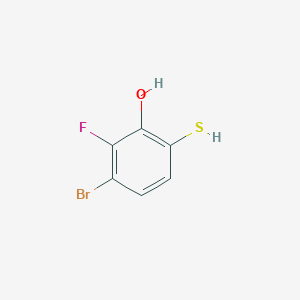

3-Bromo-2-fluoro-6-mercaptophenol

Description

Significance of Phenolic, Brominated, and Fluorinated Aromatic Scaffolds in Modern Organic Synthesis

Aromatic scaffolds containing phenolic, bromo, and fluoro groups are fundamental building blocks in the synthesis of a vast array of complex organic molecules, from pharmaceuticals to advanced materials. The presence of fluorine, in particular, has become a widespread and important component in pharmaceuticals.

The hydroxyl group of the phenol (B47542) scaffold provides a reactive site for various transformations and influences the electronic properties of the aromatic ring. Halogenation of these rings further enhances their synthetic utility. The carbon-fluorine bond is the strongest in organic chemistry, and its introduction into molecules can significantly alter their physicochemical properties. nih.gov In medicinal chemistry, fluorination is a widely used strategy to enhance metabolic stability, bioavailability, and binding affinity of drug candidates. nih.govnih.govmdpi.com Approximately 20% of all pharmaceuticals are fluorinated compounds. nih.gov

Brominated aromatics are highly valued as versatile intermediates in organic synthesis. The bromine atom serves as an excellent leaving group or reactive handle for numerous cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the construction of complex molecular architectures from simpler precursors.

| Functional Group | Role in Organic Synthesis | Key Impacts on Molecular Properties |

| Phenolic Hydroxyl (-OH) | Directs electrophilic substitution; acts as a nucleophile or proton donor; precursor for ethers and esters. | Increases polarity and potential for hydrogen bonding. |

| Fluorine (-F) | Used to block metabolic oxidation sites; modulates acidity and basicity of nearby groups. | Enhances lipophilicity, metabolic stability, and binding affinity. nih.govmdpi.com |

| Bromine (-Br) | Serves as a key reactive site for metal-catalyzed cross-coupling reactions. | Increases molecular weight and can influence crystal packing. |

Role of the Mercapto (Thiol) Group in Functional Organic Molecules and Material Science Precursors

The mercapto, or thiol (-SH), group is the sulfur analog of the hydroxyl group and imparts a unique set of chemical properties. wikipedia.org Thiols are more acidic than their corresponding alcohols and their conjugate bases, thiolates (RS⁻), are excellent nucleophiles. masterorganicchemistry.com This reactivity makes them valuable in organic synthesis and biological systems. For instance, the amino acid cysteine, which contains a thiol group, plays a crucial role in protein structure and enzymatic processes. britannica.com

In materials science, the strong affinity of sulfur for noble metals has made thiols indispensable for the surface functionalization of nanoparticles, particularly gold. nih.govnih.gov Arenethiols can form stable, self-assembled monolayers (SAMs) on gold surfaces, providing a method to control surface properties and fabricate nanoscale electronic devices. britannica.com Thiol-based "click" reactions, such as thiol-ene and thiol-Michael additions, are highly efficient and are used to create complex polymers and hydrogels for applications like 3D bioprinting. sigmaaldrich.comresearchgate.net

| Application Area | Specific Role of the Mercapto (-SH) Group |

| Organic Synthesis | Acts as a potent nucleophile; participates in disulfide bond formation and "click" chemistry reactions. sigmaaldrich.comresearchgate.net |

| Biochemistry | Key functional group in the amino acid cysteine; involved in enzymatic reactions and protein structuring. britannica.com |

| Materials Science | Used for surface functionalization of metal nanoparticles (e.g., gold); precursor for polythiol copolymers and self-healing materials. britannica.comnih.govresearchgate.net |

| Nanotechnology | Forms self-assembled monolayers (SAMs) for creating structured nanoscale devices. britannica.com |

Overview of Synthetic Challenges and Opportunities for Multifunctional Halogenated Thiophenols

The synthesis of polyfunctionalized aromatic compounds like 3-Bromo-2-fluoro-6-mercaptophenol presents significant challenges related to regioselectivity and functional group compatibility. proquest.com Introducing multiple different substituents onto an aromatic ring in a specific arrangement requires careful strategic planning. The presence of a thiol group can be particularly challenging, as it is susceptible to oxidation and may be incompatible with reaction conditions used to introduce other functional groups. researchgate.net

Despite these difficulties, modern synthetic methodologies offer powerful solutions. Organometallic-mediated reactions provide highly regioselective pathways to polyfunctionalized aromatics. proquest.com Furthermore, specialized methods have been developed for the synthesis of thiophenols, such as copper-catalyzed coupling reactions between aryl halides and a sulfur source. organic-chemistry.org These advanced techniques create opportunities for the rational design and synthesis of novel halogenated thiophenols with tailored electronic and chemical properties for applications in drug discovery, agrochemicals, and materials science.

Current State of Academic Research on Structurally Related Halophenols and Arenethiols

While specific research on this compound is not extensively documented in publicly available literature, a substantial body of research exists on structurally related compounds. Studies on various brominated and fluorinated phenols provide insight into their synthesis and chemical properties. For example, 3-Bromo-2-fluorophenol (B134220) is known and utilized as a chemical intermediate. nih.govchemicalbook.com The synthesis of other substituted phenols, such as 3-bromosalicylaldehyde from 2-bromophenol, demonstrates established routes for functionalizing these scaffolds. orgsyn.org

Research into arenethiols is an active field, with significant focus on their application in nanotechnology and materials science. nih.govresearchgate.net Studies have detailed the synthesis of mono- and bi-functional arenethiols for stabilizing gold nanoparticles and creating interconnected nanoparticle networks. nih.govnih.gov Additionally, research on related heterocyclic compounds, such as halogenated thiophenes, explores their use as solvent additives to mediate morphology in the fabrication of high-efficiency organic solar cells. rsc.org This body of work underscores the continued academic and industrial interest in developing new molecules that combine halogen and thiol functionalities to achieve specific material or biological properties.

| Compound Name | Molecular Formula | CAS Number | Key Relevance |

| 3-Bromo-2-fluorophenol | C₆H₄BrFO | 156682-53-0 | Direct structural analog (lacks thiol group). nih.gov |

| 3-Bromo-5-fluorophenol | C₆H₄BrFO | 433939-27-6 | Structural isomer. sigmaaldrich.com |

| 2-Bromo-3-fluoro-6-methylphenol | C₇H₆BrFO | 1522001-79-1 | Analog with methyl group instead of thiol. nih.gov |

| 3-Bromo-2-fluoro-6-nitrophenol | C₆H₃BrFNO₃ | 1804406-89-0 | Analog with nitro group instead of thiol. chemsrc.com |

| 4-Bromo-2,6-di-tert-butylphenol | C₁₄H₂₁BrO | Not specified in results | Example of a sterically hindered bromophenol used in synthesis. orgsyn.org |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H4BrFOS |

|---|---|

Molecular Weight |

223.06 g/mol |

IUPAC Name |

3-bromo-2-fluoro-6-sulfanylphenol |

InChI |

InChI=1S/C6H4BrFOS/c7-3-1-2-4(10)6(9)5(3)8/h1-2,9-10H |

InChI Key |

ASGJELBWPBKIIE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1S)O)F)Br |

Origin of Product |

United States |

Synthetic Methodologies for 3 Bromo 2 Fluoro 6 Mercaptophenol

Retrosynthetic Analysis of the 3-Bromo-2-fluoro-6-mercaptophenol Molecular Architecture

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses. It involves deconstructing the target molecule into simpler, commercially available starting materials through a series of logical steps. amazonaws.com For this compound, the primary disconnections involve the carbon-sulfur, carbon-bromine, and carbon-fluorine bonds.

A plausible retrosynthetic strategy would begin by disconnecting the mercapto group, leading back to a 3-bromo-2-fluoro-6-halophenol or a related precursor. This approach is advantageous as methods for introducing a thiol group onto an aromatic ring are well-established. Further disconnection of the bromine and fluorine atoms would then lead to simpler phenolic precursors. The order of these disconnections is critical to ensure regiochemical control throughout the synthesis.

A key precursor identified through this analysis is 2-fluorophenol (B130384). The strategic introduction of bromine and a sulfur-containing functionality ortho and para to the hydroxyl group, respectively, while managing the directing effects of the existing fluorine and hydroxyl groups, forms the crux of the synthetic challenge.

Strategies for Ortho-Bromination and Fluorination of Phenolic Precursors

The regioselective introduction of bromine and fluorine atoms onto a phenolic ring is a fundamental step in the synthesis of this compound. This requires careful consideration of the directing effects of the substituents and the choice of halogenating agents.

Electrophilic aromatic substitution is the primary method for introducing halogen atoms to a benzene (B151609) ring. wikipedia.org The hydroxyl group of a phenol (B47542) is a strong activating group and an ortho-, para-director, while fluorine is a deactivating group but also an ortho-, para-director.

Direct bromination of 2-fluorophenol with bromine can lead to a mixture of products. However, by controlling reaction conditions, such as temperature and the use of a catalyst, the formation of 3-bromo-2-fluorophenol (B134220) can be favored. For instance, bromination of 2-fluorophenol in dichloromethane (B109758) at low temperatures with a Lewis acid catalyst like iron(III) chloride can provide the desired product, although separation from isomeric byproducts like 4-bromo-2-fluorophenol (B1271925) may be necessary.

Electrophilic fluorination of phenols can be challenging due to the high reactivity of fluorinating agents. nih.govwikipedia.org Reagents like Selectfluor™ (F-TEDA-BF4) are often used for electrophilic fluorination. arkat-usa.orgnih.gov However, achieving the desired regioselectivity in a polysubstituted phenol requires careful substrate design and reaction optimization. In the context of synthesizing the target molecule, it is more practical to start with a fluorinated precursor like 2-fluorophenol.

Advanced techniques, such as palladium-catalyzed C-H activation, have emerged as powerful tools for directed bromination, potentially offering higher regioselectivity.

Table 1: Comparison of Bromination Methods for 2-Fluorophenol

| Method | Reagent | Catalyst | Solvent | Temperature (°C) | Major Product(s) | Notes |

|---|---|---|---|---|---|---|

| Direct Bromination | Br₂ | FeCl₃ | Dichloromethane | -10 | 3-Bromo-2-fluorophenol, 4-Bromo-2-fluorophenol | Temperature control is crucial to minimize dibromination. |

| Catalytic Bromination | NBS | Pd(OAc)₂ | DMF | 80 | 3-Bromo-2-fluorophenol | Offers higher regioselectivity. |

NBS: N-Bromosuccinimide, Pd(OAc)₂: Palladium(II) acetate, DMF: Dimethylformamide

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. wikipedia.orgbaranlab.org This method involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent, followed by quenching with an electrophile. uwindsor.ca

For the synthesis of this compound, a protected phenol, such as a methoxymethyl (MOM) ether of 2-fluorophenol, could be used. The MOM ether group can act as a DMG. Treatment with a strong base like n-butyllithium would lead to lithiation at the C6 position. Quenching this lithiated intermediate with an appropriate electrophilic bromine source, such as 1,2-dibromo-1,1,2,2-tetrafluoroethane, would introduce the bromine atom regioselectively. Subsequent introduction of the mercapto group and deprotection of the phenol would yield the target molecule.

Methods for Introducing and Interconverting the Mercapto Functionality in Substituted Phenolic Systems

The introduction of a mercapto group onto the aromatic ring is the final key transformation. Several methods are available for this purpose.

Nucleophilic aromatic substitution (SNA) can be employed to introduce a thiol group, typically by displacing a halide with a sulfur nucleophile. nih.govlibretexts.orgpressbooks.pub This reaction is generally facilitated by the presence of electron-withdrawing groups on the aromatic ring. nih.gov In the context of a 3-bromo-2-fluoro-6-halophenol, reaction with a sulfur nucleophile like sodium sulfide (B99878) or sodium hydrosulfide (B80085) could potentially install the mercapto group. However, the reactivity of the different halogen atoms would need to be considered to ensure selective displacement.

A more recent approach involves the use of radical-mediated nucleophilic aromatic substitution, which can activate otherwise inert aryl halides. osti.gov

A common and reliable method for synthesizing thiophenols is through the reduction of a corresponding sulfonyl chloride. taylorfrancis.comorganic-chemistry.org This two-step process involves the chlorosulfonation of the aromatic ring followed by reduction. For a substituted phenol, the hydroxyl group would need to be protected prior to chlorosulfonation. The resulting aryl sulfonyl chloride can then be reduced to the thiol using various reagents, such as zinc in acid, triphenylphosphine, or catalytic hydrogenation over a palladium catalyst. google.comresearchgate.netgoogle.com

Another pathway involves the formation of a disulfide, which can then be reduced to the corresponding thiol. For instance, reacting a phenol with sulfur chloride can lead to a phenol polysulfide, which upon reduction with a reducing agent like zinc in an acidic medium, yields the mercaptophenol. google.comgoogle.com

Table 2: Common Reducing Agents for Aryl Sulfonyl Chlorides

| Reducing Agent | Conditions | Advantages | Disadvantages |

|---|---|---|---|

| Zinc/Acid | Acidic medium (e.g., HCl) | Inexpensive, effective | Can be harsh, may affect other functional groups |

| Triphenylphosphine | Toluene, reflux | Mild, good functional group tolerance | Stoichiometric phosphine (B1218219) oxide byproduct |

| Catalytic Hydrogenation (H₂/Pd) | Moderate H₂ pressure, base | Clean, high yielding | Requires specialized equipment for hydrogenation |

The synthesis of this compound requires a multi-step approach that carefully orchestrates the introduction of each functional group with high regioselectivity. A judicious combination of retrosynthetic planning, modern halogenation techniques such as directed ortho-metalation, and reliable methods for thiol introduction, particularly through the reduction of sulfonyl chlorides, provides a viable pathway to this complex molecule. The choice of specific reagents and reaction conditions at each stage is critical to maximize yield and minimize the formation of isomeric impurities. Further research into more efficient and atom-economical catalytic methods will continue to refine the synthesis of such highly functionalized aromatic compounds.

Transition Metal-Catalyzed Thiolation Reactions

The introduction of a thiol (-SH) group onto an aromatic ring, particularly one already substituted with sensitive groups like hydroxyl and halogens, is a significant synthetic challenge. Transition metal-catalyzed reactions have become powerful tools for the formation of carbon-sulfur (C–S) bonds, offering milder conditions and greater functional group tolerance compared to traditional methods. For the synthesis of this compound, these reactions typically involve the coupling of a sulfur nucleophile with a suitable precursor, such as an aryl halide or through direct C-H activation.

The synthesis often starts from a precursor like 3-bromo-2-fluorophenol. The challenge lies in regioselectively introducing the mercapto group at the C-6 position. One common approach is the thiolation of an aryl halide. If the starting material were, for instance, a di-halogenated phenol, a transition metal catalyst could facilitate the selective substitution of one halogen for a thiol group.

Palladium and copper complexes are the most extensively studied catalysts for C–S bond formation. nih.gov Palladium-catalyzed reactions, often building on the principles of Buchwald-Hartwig amination, can be adapted for thiolation using various thiolating agents. These reactions typically employ a palladium precursor (like Pd(dba)₂ or Pd(OAc)₂), a phosphine ligand (e.g., Xantphos, DPEPhos), and a base. The choice of ligand is critical in tuning the catalyst's reactivity and preventing catalyst deactivation by the sulfur compounds. nih.gov

Copper-catalyzed thiolation, reminiscent of the Ullmann condensation, offers a more economical alternative. nih.gov These reactions can be performed with various copper(I) salts (e.g., CuI, Cu₂O) and often require a ligand, such as diamines or phenanthrolines, to facilitate the coupling. nih.gov A variety of sulfur sources can be used, including thiols, disulfides, and thiourea (B124793) derivatives.

A more advanced strategy involves the direct C-H thiolation of the 3-bromo-2-fluorophenol precursor. This approach is highly atom-economical as it avoids the pre-installation of a leaving group on the aromatic ring. These reactions are often directed by a functional group on the substrate to achieve regioselectivity. The phenolic hydroxyl group itself can act as a directing group, guiding the metal catalyst to the ortho C-H bond for functionalization.

The table below summarizes potential catalytic systems applicable for the synthesis of this compound based on established methodologies for aryl thiolation.

Table 1: Representative Catalytic Systems for Aryl Thiolation

| Catalyst System | Ligand | Sulfur Source | Base | Solvent | Typical Temperature (°C) |

|---|---|---|---|---|---|

| Pd(OAc)₂ / Phosphine | Xantphos | Thiol (e.g., R-SH) | K₃PO₄ | Toluene | 80-110 |

| Pd₂(dba)₃ / Phosphine | DPEPhos | Thiolate (e.g., NaS-R) | Cs₂CO₃ | Dioxane | 100-120 |

| CuI / Diamine | DMEDA | Disulfide (R-S-S-R) | K₂CO₃ | DMF | 110-140 |

This table presents generalized conditions based on literature for analogous aryl thiolation reactions and may require optimization for the specific synthesis of this compound.

Protecting Group Strategies for Hydroxyl and Thiol Functions in the Synthesis of this compound

The presence of both a phenolic hydroxyl group and a thiol group in this compound necessitates a careful protecting group strategy during multi-step syntheses. jocpr.com Both functional groups possess acidic protons and are nucleophilic, potentially leading to unwanted side reactions. An effective strategy often requires orthogonal protecting groups, which can be removed under distinct conditions without affecting each other. bham.ac.uk

The selection of protecting groups is governed by their stability to the reaction conditions used in subsequent steps and the mildness of their removal. jocpr.com For the phenolic hydroxyl group, common protecting groups include ethers (e.g., methyl, benzyl) and silyl (B83357) ethers (e.g., tert-butyldimethylsilyl (TBDMS), tert-butyldiphenylsilyl (TBDPS)). nih.gov Silyl ethers are particularly useful due to their ease of installation and removal under mild, fluoride-mediated conditions.

For the thiol group, protection is crucial to prevent its oxidation to disulfides and its potent nucleophilicity. Common thiol protecting groups include thioethers, such as benzyl (B1604629) (Bn) or trityl (Trt), and thioesters. researchgate.net The 4-methoxybenzyl (Mob) group is also used and can be removed under specific acidic conditions. nih.gov

An orthogonal strategy for this compound could involve protecting the phenol as a TBDMS ether and the thiol as a benzyl thioether. The TBDMS group is stable to many non-acidic and non-fluoride conditions but can be selectively cleaved with tetrabutylammonium (B224687) fluoride (B91410) (TBAF). The benzyl group on the sulfur is robust and can be removed later via hydrogenolysis or with strong acid, conditions that would not affect a deprotected phenol. This allows for selective manipulation of either the hydroxyl or thiol group while the other remains protected. bham.ac.ukacs.org

The table below outlines common protecting groups for hydroxyl and thiol functions, highlighting their orthogonality, which is critical for the synthesis of complex molecules like this compound.

Table 2: Orthogonal Protecting Group Strategies for Phenols and Thiols

| Functional Group | Protecting Group | Installation Reagent | Removal Conditions | Stability Notes |

|---|---|---|---|---|

| Phenolic Hydroxyl | tert-Butyldimethylsilyl (TBDMS) | TBDMS-Cl, Imidazole | TBAF, HF-Pyridine | Labile to acid and fluoride ions. |

| Benzyl (Bn) | BnBr, K₂CO₃ | H₂, Pd/C; Na/NH₃ | Stable to most conditions except hydrogenolysis/strong reduction. | |

| Methyl (Me) | MeI, K₂CO₃; (CH₃)₂SO₄ | BBr₃, HBr | Very stable, requires harsh removal. | |

| Thiol | Benzyl (Bn) | BnBr, Base | Na/NH₃ | Stable to a wide range of conditions; not compatible with hydrogenolysis if other groups are sensitive. |

| Trityl (Trt) | Trt-Cl, Et₃N | Mild acid (e.g., TFA), Ag⁺ | Bulky group, labile to acid. |

This table provides examples of protecting groups and their general compatibility. The optimal choice depends on the specific synthetic route planned.

Advanced Spectroscopic and Chromatographic Characterization of 3 Bromo 2 Fluoro 6 Mercaptophenol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of 3-Bromo-2-fluoro-6-mercaptophenol

As of the latest available data, detailed experimental research findings for the High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopic analysis of this compound are not extensively documented in publicly accessible scientific literature. While the compound is listed by chemical suppliers, indicating its synthesis and commercial availability, comprehensive characterization data remains proprietary or unpublished.

Proton (¹H) and Carbon-13 (¹³C) NMR Chemical Shift Assignments and Coupling Constant Analysis

Specific ¹H and ¹³C NMR chemical shift assignments and coupling constants for this compound are not available in peer-reviewed journals or spectral databases. The elucidation of its precise chemical structure would typically involve the analysis of the aromatic protons and carbons, with expected shifts influenced by the bromo, fluoro, mercapto, and hydroxyl substituents. The coupling constants would be crucial in determining the relative positions of the substituents on the phenol (B47542) ring.

Fluorine-19 (¹⁹F) NMR Analysis of the Fluorinated Aromatic Moiety

Similarly, dedicated ¹⁹F NMR analysis data for this compound is not publicly available. Such an analysis would be instrumental in confirming the presence and chemical environment of the fluorine atom on the aromatic ring, providing valuable information about its electronic environment and coupling interactions with neighboring protons and carbons.

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

While advanced two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), HMBC (Heteronuclear Multiple Bond Correlation), and NOESY (Nuclear Overhauser Effect Spectroscopy) are standard methods for the complete structural assignment of complex organic molecules, their application to this compound has not been reported in the accessible literature. These techniques would be essential for unambiguously assigning all proton and carbon signals and confirming the connectivity and spatial relationships of the atoms within the molecule.

High-Resolution Mass Spectrometry (HRMS) for Accurate Molecular Formula Confirmation of this compound

There are no published High-Resolution Mass Spectrometry (HRMS) data for this compound. HRMS is a critical technique for determining the precise molecular weight and, consequently, the elemental composition of a compound. This analysis would be necessary to confirm the molecular formula of C₆H₄BrFOS.

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis for Functional Group Identification in this compound

Detailed experimental Infrared (IR) and Raman spectra for this compound are not found in the public domain. These vibrational spectroscopy techniques would be used to identify the characteristic functional groups present in the molecule, such as the O-H stretch of the phenol, the S-H stretch of the mercapto group, and the C-Br, C-F, and C-S stretching vibrations, as well as the aromatic ring vibrations.

Advanced Chromatographic Techniques for Purity Assessment and Isolation of this compound

Information regarding the specific advanced chromatographic techniques employed for the purity assessment and isolation of this compound is not detailed in available scientific reports. Techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with mass spectrometry, would be the standard methods for evaluating the purity of this compound and for its isolation from reaction mixtures. However, specific methodologies, such as the column type, mobile phase composition, and detector settings, have not been publicly documented.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography is a cornerstone technique for the analysis of non-volatile or thermally labile compounds like substituted phenols. For this compound, a reversed-phase HPLC (RP-HPLC) method is the most appropriate approach due to the compound's moderate polarity. nih.govnih.gov

The development of a successful HPLC method hinges on the careful selection of the stationary phase, mobile phase composition, and detector settings. A C18 column is a common and effective choice for the separation of a wide range of aromatic compounds, including phenols. nih.govnih.govresearchgate.net The separation mechanism on a C18 column is primarily based on hydrophobic interactions between the analyte and the stationary phase.

The mobile phase typically consists of a mixture of water and an organic modifier, such as acetonitrile (B52724) or methanol. nih.govnih.gov A gradient elution, where the proportion of the organic modifier is increased over the course of the analysis, is often employed to ensure the efficient elution of all components in a complex sample. To improve peak shape and control the ionization state of the phenolic and mercapto functional groups, a small amount of an acid, such as formic acid or trifluoroacetic acid, is commonly added to the mobile phase. mdpi.com

Detection is most commonly achieved using a Diode Array Detector (DAD) or a UV-Vis detector, which can monitor the absorbance of the analyte at specific wavelengths. nih.govmdpi.com For this compound, the optimal detection wavelength would be determined by acquiring its UV spectrum.

Table 1: Proposed HPLC Method Parameters for the Analysis of this compound

| Parameter | Value |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 30% B to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detection | DAD at 280 nm |

| Expected Retention Time | ~12.5 min |

This table presents a hypothetical, yet scientifically grounded, set of parameters for the HPLC analysis of this compound based on methods for similar compounds.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry is a powerful technique for the separation and identification of volatile and thermally stable compounds. Phenols, due to their polar hydroxyl group, often exhibit poor chromatographic behavior in GC. The presence of a mercapto group further increases the polarity of this compound. Therefore, a derivatization step is essential to convert the polar -OH and -SH groups into less polar, more volatile derivatives. osti.govnih.gov

A common and effective derivatization technique for phenols and thiols is silylation. sigmaaldrich.comnih.govnih.gov Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can be used to replace the active hydrogens on the hydroxyl and thiol groups with trimethylsilyl (B98337) (TMS) groups. This derivatization significantly increases the volatility of the analyte, making it amenable to GC analysis.

The derivatized sample is then injected into the GC, where it is separated based on its boiling point and interaction with the stationary phase of the GC column. A non-polar or mid-polarity column, such as a DB-5ms or a similar 5% phenyl-methylpolysiloxane phase, is generally suitable for the analysis of a wide range of derivatized organic compounds. thermofisher.com

The separated components then enter the mass spectrometer, which acts as a detector. In the mass spectrometer, the molecules are ionized, typically by electron impact (EI), and then fragmented. The resulting mass spectrum is a unique fingerprint of the molecule, showing the mass-to-charge ratio (m/z) of the parent ion and its various fragments. The presence of bromine, with its characteristic isotopic pattern (79Br and 81Br in an approximate 1:1 ratio), will result in distinctive isotopic clusters in the mass spectrum, aiding in the identification of the compound. rsc.org

Table 2: Predicted GC-MS Data for the Trimethylsilyl Derivative of this compound

| Parameter | Value |

| GC Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |

| Inlet Temperature | 250 °C |

| Oven Program | 80 °C (2 min), then 10 °C/min to 300 °C (5 min) |

| Carrier Gas | Helium, 1.2 mL/min |

| Ionization Mode | Electron Impact (EI), 70 eV |

| Mass Range | 50-550 amu |

| Predicted Molecular Ion (M+) | m/z 352/354 (for the di-TMS derivative) |

| Major Predicted Fragments | m/z 337/339 ([M-CH3]+), 263/265 ([M-Si(CH3)3]+), 73 ([Si(CH3)3]+) |

This table provides a predictive overview of the GC-MS analysis of the derivatized target compound, based on established fragmentation patterns of similar molecules.

Computational and Theoretical Investigations on 3 Bromo 2 Fluoro 6 Mercaptophenol

Quantum Chemical Calculations of Electronic Structure and Energetics

The electronic architecture and energetic profile of 3-Bromo-2-fluoro-6-mercaptophenol have been theoretically elucidated using sophisticated quantum chemical methods. These calculations are pivotal in understanding the molecule's stability, reactivity, and the spatial distribution of its electrons.

Density Functional Theory (DFT) Studies for Ground State Properties and Molecular Orbitals

Density Functional Theory (DFT) calculations, particularly utilizing a functional such as B3LYP with a basis set like 6-311++G(d,p), are a powerful tool for investigating the ground state properties of halogenated phenols and thiophenols. acs.orgnih.gov For this compound, these calculations would reveal key energetic and electronic characteristics. The optimized molecular geometry would show the most stable arrangement of the atoms, while the computation of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies would provide insights into its chemical reactivity. The HOMO-LUMO energy gap is a critical parameter, with a smaller gap generally indicating a more reactive species.

Based on studies of analogous substituted phenols, the electron-withdrawing nature of the bromine and fluorine atoms, combined with the electron-donating and hydrogen-bonding capabilities of the hydroxyl and mercapto groups, would significantly influence the electron density distribution across the aromatic ring. rsc.org The molecular electrostatic potential (MEP) map would likely indicate negative potential regions around the oxygen, sulfur, and fluorine atoms, highlighting them as potential sites for electrophilic attack.

Table 1: Predicted Ground State Properties of this compound (Theoretical)

| Property | Predicted Value | Method of Prediction |

| HOMO Energy | (Value in eV) | DFT/B3LYP/6-311++G(d,p) |

| LUMO Energy | (Value in eV) | DFT/B3LYP/6-311++G(d,p) |

| HOMO-LUMO Gap | (Value in eV) | DFT/B3LYP/6-311++G(d,p) |

| Dipole Moment | (Value in Debye) | DFT/B3LYP/6-311++G(d,p) |

Note: The specific numerical values in this table are placeholders and would require dedicated computational runs to be determined accurately.

Ab Initio Molecular Orbital Theory Applications to Electronic Configuration

Ab initio molecular orbital theory offers a high-level theoretical approach to understanding the electronic configuration of molecules without empirical parameterization. Methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, while computationally more intensive than DFT, can provide a more refined description of electron correlation effects. An ab initio analysis of this compound would offer a detailed picture of its electronic states and the energies associated with them. This is particularly important for understanding potential excited states and the molecule's photophysical properties. The calculated atomic charges, derived from methods like Natural Bond Orbital (NBO) analysis, would quantify the electron distribution and provide further insight into the nature of the intramolecular interactions. nih.gov

Conformational Analysis and Intramolecular Interactions in this compound

The presence of hydroxyl, mercapto, fluorine, and bromine substituents on the phenol (B47542) ring introduces the possibility of multiple rotational isomers (conformers) and a complex network of intramolecular interactions that dictate the molecule's preferred three-dimensional structure.

Analysis of Intramolecular Hydrogen Bonding Networks (e.g., O-H...S, S-H...F, O-H...F)

The key to the conformational preference of this compound lies in the formation of intramolecular hydrogen bonds. Theoretical studies on ortho-substituted phenols and thiophenols have extensively investigated similar interactions. acs.orgacs.org In this molecule, several potential intramolecular hydrogen bonds could exist:

O-H...S: A hydrogen bond between the hydroxyl proton and the sulfur atom of the mercapto group.

S-H...F: A hydrogen bond between the mercapto proton and the fluorine atom.

O-H...F: A hydrogen bond between the hydroxyl proton and the fluorine atom.

The relative strengths of these interactions would determine the most stable conformer. Computational studies on o-halophenols have shown that the strength of the intramolecular hydrogen bond can be counterintuitive, with chlorine sometimes forming a stronger bond than fluorine. rsc.org The geometry of the six-membered ring formed by the hydrogen bond is a critical factor. The most stable conformer would likely be the one that maximizes the stability gained from these hydrogen bonding networks.

Steric and Electronic Effects of Ortho-Substituents on Conformation

The interplay between the repulsive steric forces and the attractive hydrogen bonding and other electrostatic interactions will dictate the torsional angles of the hydroxyl and mercapto groups relative to the phenyl ring. The planarity of the molecule will also be a point of interest, as strong intramolecular hydrogen bonds tend to favor a more planar arrangement to maximize orbital overlap. nih.gov

Prediction of Spectroscopic Parameters for this compound (e.g., NMR, IR, UV-Vis)

Computational methods are invaluable for predicting the spectroscopic signatures of novel molecules, which can aid in their experimental identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. modgraph.co.uknih.gov The chemical shifts of the aromatic protons and carbons would be influenced by the electron-withdrawing and -donating effects of the substituents. The proton of the hydroxyl group and the mercapto group would likely exhibit chemical shifts indicative of their involvement in intramolecular hydrogen bonding. researchgate.net

Infrared (IR) Spectroscopy: The calculated IR spectrum would show characteristic vibrational frequencies. researchgate.net The O-H and S-H stretching frequencies are particularly sensitive to hydrogen bonding. A red shift (a shift to lower wavenumbers) in the O-H and S-H stretching bands compared to a non-hydrogen-bonded equivalent would be strong evidence for intramolecular hydrogen bonding.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can be employed to predict the electronic transitions and thus the UV-Vis absorption spectrum. The calculated wavelengths of maximum absorption (λmax) would correspond to the electronic excitations from the ground state to various excited states.

Table 2: Predicted Spectroscopic Data for this compound (Theoretical)

| Spectroscopic Technique | Predicted Parameter | Predicted Value/Range |

| ¹H NMR | Chemical Shift (δ) of OH proton | (Value in ppm) |

| ¹H NMR | Chemical Shift (δ) of SH proton | (Value in ppm) |

| ¹³C NMR | Chemical Shift (δ) of aromatic carbons | (Range in ppm) |

| IR | O-H Stretching Frequency (ν) | (Value in cm⁻¹) |

| IR | S-H Stretching Frequency (ν) | (Value in cm⁻¹) |

| UV-Vis | Wavelength of Maximum Absorption (λmax) | (Value in nm) |

Note: The specific numerical values in this table are placeholders and would require dedicated computational runs to be determined accurately. The predicted values are based on general principles observed in related compounds.

Reaction Pathway Analysis and Mechanistic Insights for Transformations Involving this compound

Currently, there is a notable absence of published research specifically detailing the computational and theoretical investigations into the reaction pathways and mechanistic insights of transformations involving This compound . While extensive theoretical studies exist for a wide array of organic molecules, this particular substituted phenol has not been the specific subject of such analyses in the available scientific literature.

The reactivity of this molecule is anticipated to be complex, influenced by the interplay of its three distinct functional groups: the bromine atom, the fluorine atom, and the mercapto group, all attached to a phenol ring. Each of these substituents imparts unique electronic and steric effects that would govern the molecule's behavior in chemical reactions.

The bromo group can act as a leaving group in nucleophilic substitution reactions or participate in metal-catalyzed cross-coupling reactions.

The fluoro group, being highly electronegative, significantly influences the electron density distribution of the aromatic ring, affecting its reactivity towards electrophilic and nucleophilic attack.

The mercaptophenol moiety presents two key reactive sites: the acidic phenolic hydroxyl group and the nucleophilic thiol group. The acidity of the phenol and the nucleophilicity of the thiol are, in turn, modulated by the electron-withdrawing effects of the halogen substituents.

Given the lack of specific computational studies on this compound, a hypothetical analysis would involve the use of quantum chemical methods, such as Density Functional Theory (DFT), to model its reactivity. Such studies would typically include:

Geometry Optimization: Determining the most stable three-dimensional structure of the molecule.

Frequency Analysis: Confirming that the optimized structure corresponds to a true energy minimum and to calculate thermodynamic properties.

Reaction Coordinate Scanning: Exploring the energy profile of a potential reaction by systematically changing the distance between reacting atoms to identify transition states.

Transition State Search: Locating the exact structure and energy of the transition state for a given reaction, which is crucial for calculating activation barriers.

Intrinsic Reaction Coordinate (IRC) Calculations: Verifying that the found transition state correctly connects the reactants and products.

Potential transformations of this compound that would be of interest for computational investigation include:

Oxidation of the Thiol Group: Understanding the mechanism of its conversion to a disulfide or sulfonic acid.

S-Alkylation and S-Acylation: Investigating the nucleophilic character of the thiol in reactions with electrophiles.

O-Alkylation and O-Acylation: Exploring the reactivity of the phenolic hydroxyl group.

Nucleophilic Aromatic Substitution: Probing the displacement of the bromine or fluorine atoms by various nucleophiles.

Metal-Catalyzed Cross-Coupling Reactions: Elucidating the mechanism of reactions such as Suzuki, Heck, or Buchwald-Hartwig couplings at the C-Br bond.

Without dedicated research, any discussion on the reaction pathways and mechanisms remains speculative. Future computational studies are necessary to provide a detailed and accurate understanding of the chemical transformations of this compound.

General principles of organic chemistry suggest theoretical possibilities for the reactivity of the phenolic hydroxyl and mercapto groups. For instance, the phenolic hydroxyl group could potentially undergo O-alkylation or O-acylation to form ethers and esters, respectively. Similarly, the mercapto group could theoretically be oxidized to disulfides, sulfoxides, or sulfonic acids, or be converted to thioethers and thioesters. The presence of directing groups such as the hydroxyl and mercapto groups might also allow for Directed Ortho-Metalation (DOM) to introduce substituents at specific positions on the aromatic ring. Furthermore, the carbon-sulfur bond could potentially be formed via various coupling strategies.

However, without specific experimental validation and detailed research findings for this compound, any discussion of these potential reactions would be purely speculative and would not meet the required standard of a thorough and scientifically accurate article based on documented research.

Chemical Reactivity and Functional Group Interconversions of 3 Bromo 2 Fluoro 6 Mercaptophenol

Aromatic Substitution Reactions of 3-Bromo-2-fluoro-6-mercaptophenol

The reactivity of the benzene (B151609) ring in this compound towards aromatic substitution is dictated by the electronic and steric effects of its four substituents. The hydroxyl (-OH) and mercapto (-SH) groups are powerful activating, ortho-, para-directing groups due to their ability to donate electron density through resonance. Conversely, the fluorine (-F) and bromine (-Br) atoms are deactivating due to their inductive electron withdrawal, yet they also act as ortho-, para-directors because of lone pair donation.

Electrophilic Aromatic Substitution (EAS) Patterns and Regioselectivity

In electrophilic aromatic substitution (EAS), the regiochemical outcome is determined by the cumulative directing effects of the existing substituents. The available positions for substitution on the this compound ring are C4 and C5.

The directing influences are as follows:

Hydroxyl group (-OH) at C1: Strongly directs ortho (C2, C6; both blocked) and para (C4 ).

Mercapto group (-SH) at C6: Strongly directs ortho (C1-blocked, C5 ) and para (C3; blocked).

Fluoro group (-F) at C2: Directs ortho (C1, C3; both blocked) and para (C5 ).

Bromo group (-Br) at C3: Directs ortho (C2-blocked, C4 ) and para (C6; blocked).

The hydroxyl group is one of the most potent activating groups, and its para-directing influence to the C4 position is the dominant factor. pressbooks.pubaakash.ac.in This effect is additively supported by the ortho-directing influence of the bromine atom. While the mercapto and fluoro groups direct towards C5, the activating strength of the hydroxyl and mercapto groups makes the ring highly nucleophilic, particularly at the positions they activate most strongly. pressbooks.pub Consequently, electrophilic attack is overwhelmingly predicted to occur at the C4 position, which is para to the strongly activating hydroxyl group and ortho to the bromo group. libretexts.org

Interactive Table: Predicted Regioselectivity of EAS Reactions

| Reaction Type | Electrophile (E+) | Predicted Major Product |

| Nitration | NO₂⁺ | 3-Bromo-2-fluoro-6-mercapto-4-nitrophenol |

| Halogenation | Br⁺ / Cl⁺ | 4,3-Dibromo-2-fluoro-6-mercaptophenol |

| Sulfonation | SO₃ | 5-Bromo-6-fluoro-2-hydroxy-3-mercaptobenzenesulfonic acid |

| Friedel-Crafts Acylation | RCO⁺ | 1-(5-Bromo-6-fluoro-2-hydroxy-3-mercaptophenyl)ethan-1-one |

Nucleophilic Aromatic Substitution (SNAr) Involving the Fluorine Atom

Nucleophilic aromatic substitution (SNAr) typically requires the presence of strong electron-withdrawing groups (e.g., -NO₂) positioned ortho or para to a good leaving group. libretexts.org In this compound, the leaving group would be the fluorine atom at C2.

However, the molecule is not well-suited for SNAr at this position under standard conditions. diva-portal.org The substituents ortho (-OH) and para (-Br) to the fluorine are not strongly electron-withdrawing. In fact, the hydroxyl and mercapto groups are potent electron-donating groups, which deactivate the ring towards nucleophilic attack. For an SNAr reaction to proceed, the aromatic ring must be rendered electron-deficient to stabilize the negative charge in the intermediate Meisenheimer complex. core.ac.uk Therefore, direct SNAr involving the fluorine atom is highly unfavorable.

The reaction could potentially be enabled if a strong electron-withdrawing group, such as a nitro group, is first installed on the ring via an EAS reaction. If nitration occurs at the C4 position (para to the fluorine), the resulting compound, 3-Bromo-2-fluoro-6-mercapto-4-nitrophenol, would be significantly more susceptible to SNAr, allowing for the displacement of the fluoride (B91410) by a suitable nucleophile. nih.gov

Cross-Coupling Reactions of this compound

The bromine atom at the C3 position serves as a versatile handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling with Boronic Acids and Esters

The Suzuki-Miyaura coupling is a robust method for forming C-C bonds by reacting an organohalide with a boronic acid or ester in the presence of a palladium catalyst and a base. yonedalabs.comlibretexts.org The C3-Br bond of this compound can readily participate in this reaction. The reaction generally exhibits high functional group tolerance, although the acidic protons of the hydroxyl and mercapto groups may necessitate the use of a suitable base (e.g., K₂CO₃, Cs₂CO₃) to facilitate the reaction and prevent side reactions. nih.gov

Interactive Table: Potential Suzuki-Miyaura Coupling Reactions

| Boronic Acid/Ester Partner | Catalyst System (Typical) | Resulting Product Structure |

| Phenylboronic acid | Pd(PPh₃)₄ / K₂CO₃ | 2-Fluoro-3-phenyl-6-mercaptophenol |

| Vinylboronic acid | Pd(dppf)Cl₂ / Cs₂CO₃ | 2-Fluoro-6-mercapto-3-vinylphenol |

| 4-Methoxyphenylboronic acid | Pd(OAc)₂ / SPhos / K₃PO₄ | 2-Fluoro-3-(4-methoxyphenyl)-6-mercaptophenol |

| Methylboronic acid | Pd(PCy₃)₂ / K₃PO₄ | 2-Fluoro-6-mercapto-3-methylphenol |

Negishi, Stille, and Sonogashira Coupling Strategies at the Bromine Position

Beyond the Suzuki coupling, other palladium-catalyzed reactions offer powerful strategies for modifying the C3 position. wikipedia.orgwikipedia.orgwikipedia.org

Negishi Coupling: This reaction couples the aryl bromide with an organozinc reagent. wikipedia.org While palladium catalysts offer good functional group tolerance, the organozinc reagents are sensitive to moisture and the acidic protons of the -OH and -SH groups, often requiring specific conditions or protection strategies. nih.govorganic-chemistry.org

Stille Coupling: Involving the reaction with an organotin (stannane) reagent, the Stille coupling is renowned for its excellent tolerance of a wide array of functional groups, making it highly suitable for complex molecules like this compound. wikipedia.orglibretexts.org The primary drawback is the toxicity of the tin reagents and byproducts. youtube.com

Sonogashira Coupling: This reaction forms a C-C bond between the aryl bromide and a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst. organic-chemistry.orgjk-sci.com The reaction is generally carried out under mild, basic conditions and is compatible with phenol (B47542) and other sensitive functional groups. libretexts.org

Interactive Table: Comparison of C-C Cross-Coupling Strategies

| Coupling Reaction | Organometallic Reagent | Key Features & Considerations |

| Negishi | R-ZnX | High reactivity; sensitive to acidic protons, water, and air. wikipedia.org |

| Stille | R-Sn(Alkyl)₃ | Excellent functional group tolerance; toxicity of tin compounds. wikipedia.org |

| Sonogashira | Terminal Alkyne (R-C≡CH) | Forms aryl-alkyne bonds; mild conditions; tolerates many functional groups. jk-sci.com |

C-O and C-N Cross-Couplings at the Phenolic or Bromine Sites

The formation of arylamines and aryl ethers can be achieved through palladium-catalyzed cross-coupling reactions, primarily at the C-Br bond.

C-N Cross-Coupling (Buchwald-Hartwig Amination): The Buchwald-Hartwig amination allows for the coupling of the C3-Br bond with a wide range of primary and secondary amines using a palladium catalyst, a suitable phosphine (B1218219) ligand (e.g., Xantphos, t-BuXPhos), and a base. wikipedia.orglibretexts.org This method provides direct access to 3-amino-2-fluoro-6-mercaptophenol derivatives. The reaction conditions can often be tuned to tolerate the free hydroxyl and mercapto groups. rsc.orgresearchgate.net

C-O Cross-Coupling: Similar to the Buchwald-Hartwig amination, a C-O bond can be formed at the C3 position by coupling with alcohols or phenols. This transformation typically requires specific ligands, such as BrettPhos, to facilitate the reductive elimination of the oxygen nucleophile. sigmaaldrich.com This provides a route to 3-alkoxy or 3-aryloxy derivatives.

While the C-Br bond is the most common site for these couplings, the phenolic -OH group could also potentially participate in C-O coupling reactions, such as the Ullmann condensation, though this generally requires harsher conditions than the palladium-catalyzed methods.

Future Research Directions and Unexplored Avenues for 3 Bromo 2 Fluoro 6 Mercaptophenol

The continued exploration of uniquely substituted aromatic compounds is crucial for the advancement of chemical synthesis and materials science. 3-Bromo-2-fluoro-6-mercaptophenol, with its distinct arrangement of functional groups, represents a molecule of significant potential. However, its full utility can only be unlocked through dedicated research into its synthesis, reactivity, and analysis. This article outlines key future research directions and unexplored avenues that could expand the applications and understanding of this compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.